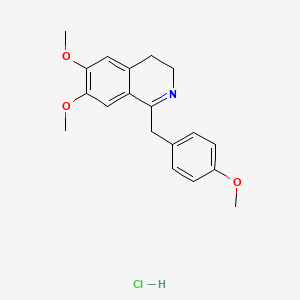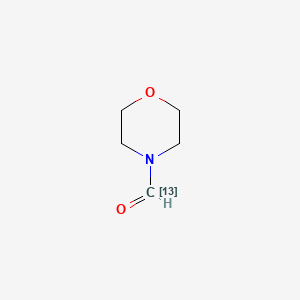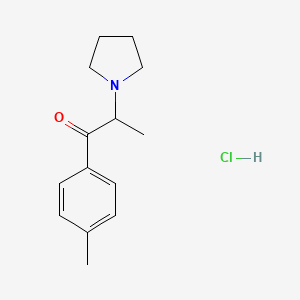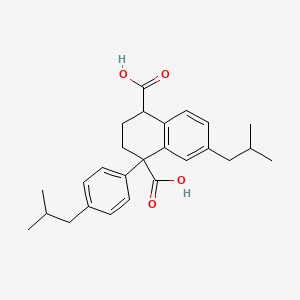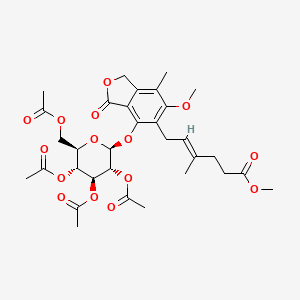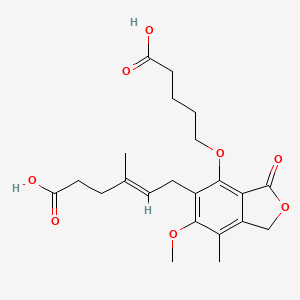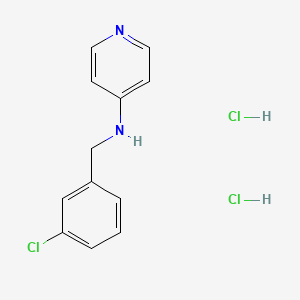
(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chlorobenzyl group attached to a pyridinylamine structure, forming a dihydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyridin-4-ylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions: (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and reduced forms.
Condensation Reactions: The amine group in the compound can participate in condensation reactions with carbonyl compounds, forming imines and related structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives of (3-Chlorobenzyl)pyridin-4-ylamine.
Oxidation Products: Oxidized forms of the compound, including quinones and related structures.
Reduction Products: Reduced forms, such as amines and alcohols.
科学的研究の応用
(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
- (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride
- (3-Bromobenzyl)pyridin-4-ylamine dihydrochloride
- (3-Fluorobenzyl)pyridin-4-ylamine dihydrochloride
Comparison: (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]pyridin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-8H,9H2,(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRRKAXJHHVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697659 |
Source


|
| Record name | N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149895-54-5 |
Source


|
| Record name | N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
